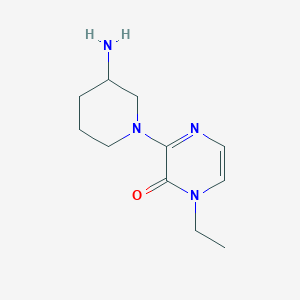![molecular formula C13H15FN4 B1468697 1-[3-(2-fluorophényl)-1H-pyrazol-5-yl]pipérazine CAS No. 1542693-16-2](/img/structure/B1468697.png)
1-[3-(2-fluorophényl)-1H-pyrazol-5-yl]pipérazine
Vue d'ensemble
Description
“1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine” is a chemical compound with the CAS Number: 1542693-16-2 . It has a molecular weight of 246.29 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for “1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine” is1S/C13H15FN4/c14-11-4-2-1-3-10 (11)12-9-13 (17-16-12)18-7-5-15-6-8-18/h1-4,9,15H,5-8H2, (H,16,17) . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine” is a powder that is stored at room temperature . It has a molecular weight of 246.29 .Applications De Recherche Scientifique
Analyse complète des applications de 1-[3-(2-fluorophényl)-1H-pyrazol-5-yl]pipérazine
Le composé « this compound » est une molécule structurellement complexe qui peut être utilisée dans divers domaines de la recherche scientifique. Voici une analyse détaillée de ses applications potentielles dans six domaines distincts :
Développement de médicaments
Pipérazine : les dérivés sont connus pour leur large éventail d’activités biologiques et pharmaceutiques. Ils sont couramment utilisés dans le développement de médicaments ciblant les maladies cardiovasculaires, les troubles psychiatriques et les infections virales. La présence du groupe fluorophényl dans le composé pourrait potentiellement améliorer son affinité de liaison aux récepteurs cibles, ce qui en fait un candidat précieux pour le développement de nouveaux agents thérapeutiques .
Synthèse de composés hétérocycliques
Le fragment pipérazine est un élément constitutif crucial dans la synthèse de composés hétérocycliques. Il peut subir diverses réactions chimiques pour former des structures complexes qui sont répandues dans de nombreux produits pharmaceutiques. Le composé en question pourrait servir de précurseur dans la synthèse de nouveaux composés hétérocycliques présentant des propriétés pharmacologiques potentielles .
Inhibiteurs de la monoamine oxydase
Des recherches ont montré que des dérivés contenant le fragment fluorophényl pipérazine peuvent agir comme des inhibiteurs sélectifs de la monoamine oxydase-B (MAO-B). Ces inhibiteurs sont importants dans le traitement de troubles neurologiques tels que la maladie de Parkinson. Le composé pourrait être synthétisé et évalué pour son activité inhibitrice de la MAO-B, ce qui pourrait conduire au développement de nouveaux traitements pour les maladies neurodégénératives .
Recherche antimicrobienne et antituberculeuse
Les composés dérivés de la pipérazine et du pyrazole ont été mis en évidence pour leurs propriétés antimicrobiennes et antituberculeuses potentielles. Ce composé pourrait être étudié pour son efficacité contre diverses infections bactériennes et mycobactériennes, contribuant à la recherche de nouveaux agents antimicrobiens.
Catalyse
Le noyau pipérazine peut être fonctionnalisé pour créer des catalyseurs pour des réactions chimiques. Ses dérivés peuvent être utilisés dans des cycles catalytiques, améliorant potentiellement l’efficacité et la sélectivité des processus de synthèse. Le composé pourrait être étudié pour son utilisation dans le développement de nouveaux systèmes catalytiques .
Recherche sur la neurodégénérescence
Des composés de structure fluorophényl pipérazine ont été associés à une activité contre les processus neurodégénératifs. Ils pourraient être utilisés dans la conception et la synthèse de petites molécules actives dans la prévention ou le ralentissement de la neurodégénérescence, ce qui est un aspect clé de maladies comme la maladie d’Alzheimer .
Safety and Hazards
The safety data sheet for a related compound, 1-(2-Fluorophenyl)piperazine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Mécanisme D'action
Target of Action
It’s known that piperazine derivatives, a class to which this compound belongs, have been associated with a wide range of pharmacological properties . They have been known to exhibit pharmaceutical activity as antidepressant, anxiolytic, anti-Alzheimer, antimalarial, antioxidant, anti-Parkinson, antihypertensive, antidiabetic, anticonvulsant, antidepressant, antihistaminic, antiproliferative, antiplatelet aggregation, antimicrobial, antipsychotic, and antiarrhythmic agents .
Mode of Action
The broad range of activities associated with piperazine derivatives suggests that they likely interact with multiple targets, leading to various physiological changes .
Biochemical Pathways
Given the wide range of pharmacological activities associated with piperazine derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 180222 suggests that it may have suitable properties for absorption and distribution in the body.
Result of Action
Given the wide range of pharmacological activities associated with piperazine derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The interaction with cytochrome P450 can lead to the inhibition or activation of this enzyme, affecting the metabolism of other compounds. Additionally, 1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine interacts with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Furthermore, 1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, 1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its binding to cytochrome P450 can inhibit the enzyme’s activity, affecting the metabolism of other substrates. Additionally, 1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
The effects of 1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy. Long-term studies have indicated that 1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse effects such as liver damage and altered metabolic function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, influencing the overall metabolic state of the cell .
Subcellular Localization
The subcellular localization of 1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, the compound can be localized to the nucleus, where it interacts with transcription factors to modulate gene expression. Additionally, its presence in the mitochondria can affect mitochondrial function and cellular energy metabolism.
Propriétés
IUPAC Name |
1-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4/c14-11-4-2-1-3-10(11)12-9-13(17-16-12)18-7-5-15-6-8-18/h1-4,9,15H,5-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGQQXPIRFSIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=C2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468617.png)


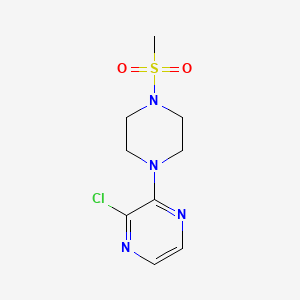
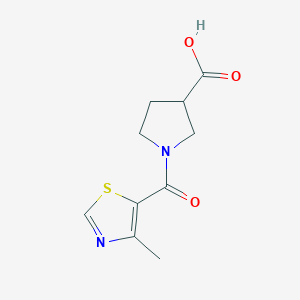
![1-[(4-Ethylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468624.png)

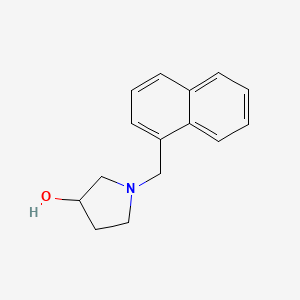
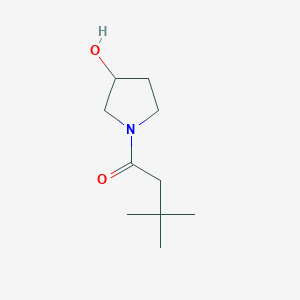
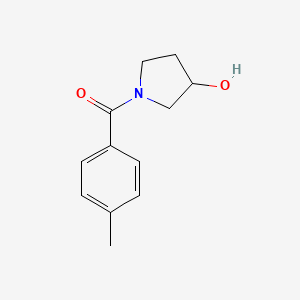
![6-chloro-2-methyl-N-[(oxan-4-yl)methyl]pyrimidin-4-amine](/img/structure/B1468635.png)
